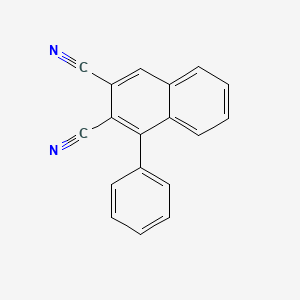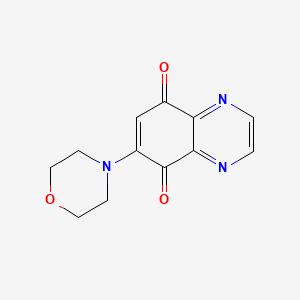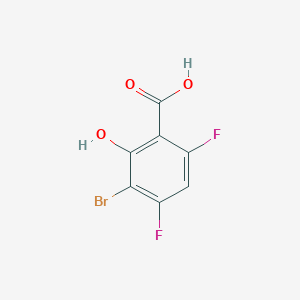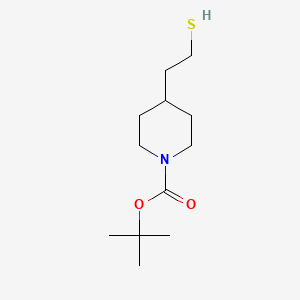
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a mercaptoethyl side chain attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, 2-mercaptoethanol.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous flow processes and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the mercaptoethyl group, forming disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides are used under controlled conditions.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted piperidine derivatives depending on the reagents used.
科学研究应用
Chemistry: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
作用机制
The mechanism of action of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The piperidine ring can interact with receptors and ion channels, affecting their function. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has an ethoxy-oxoethyl group instead of a mercaptoethyl group, making it less reactive towards thiol-specific reactions.
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate contains a phenylamino group, which imparts different electronic properties and reactivity compared to the mercaptoethyl group.
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has a hydroxyethyl group, which can participate in hydrogen bonding, unlike the mercaptoethyl group.
属性
分子式 |
C12H23NO2S |
|---|---|
分子量 |
245.38 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-sulfanylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-10(5-8-13)6-9-16/h10,16H,4-9H2,1-3H3 |
InChI 键 |
ZOTSQAZEOQINKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


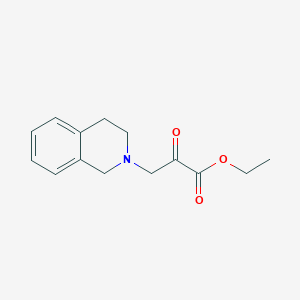
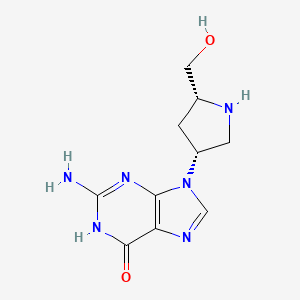
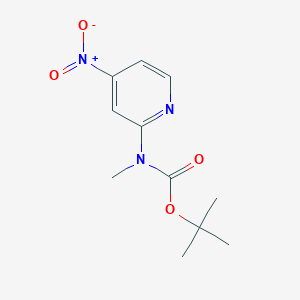

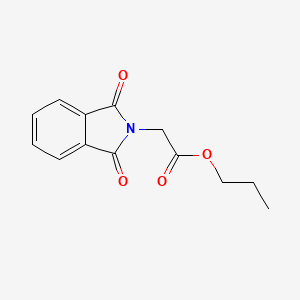
![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
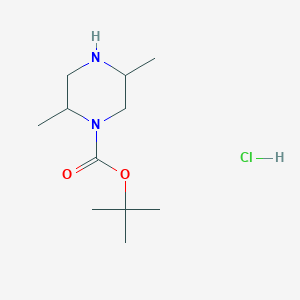
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)



